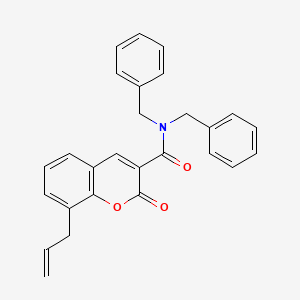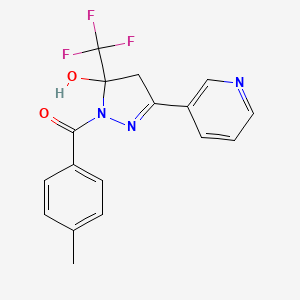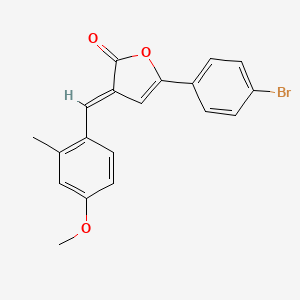
2-(4-chlorophenyl)-4-(propoxyacetyl)morpholine
Overview
Description
2-(4-chlorophenyl)-4-(propoxyacetyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as PCPM or propoxymorpholine. The compound has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of PCPM involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This results in the inhibition of pain signals and the production of analgesia.
Biochemical and Physiological Effects:
PCPM has been found to produce analgesia and anesthesia in animal models. It has also been shown to have a longer duration of action compared to other opioids.
Advantages and Limitations for Lab Experiments
One advantage of using PCPM in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for investigating the effects of opioids on the central nervous system. However, one limitation of using PCPM is its potential for abuse and addiction, which may limit its use in certain studies.
Future Directions
1. Investigating the potential of PCPM as a treatment for chronic pain.
2. Studying the effects of PCPM on the development of tolerance and dependence.
3. Investigating the potential of PCPM as a treatment for opioid addiction.
4. Studying the effects of PCPM on other opioid receptors and their downstream signaling pathways.
5. Investigating the potential of PCPM as a tool for studying the mechanisms of opioid-induced respiratory depression.
In conclusion, PCPM is a chemical compound that has gained attention in the scientific community due to its potential as an analgesic and anesthetic agent. Its high affinity for the mu-opioid receptor makes it a useful tool for investigating the effects of opioids on the central nervous system. However, its potential for abuse and addiction may limit its use in certain studies. Future research directions include investigating the potential of PCPM as a treatment for chronic pain and opioid addiction, as well as studying its effects on other opioid receptors and their downstream signaling pathways.
Scientific Research Applications
PCPM has been used in various scientific research studies due to its potential as an analgesic and anesthetic agent. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for pain relief. PCPM has also been used in studies to investigate the effects of opioids on the central nervous system.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-propoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-8-19-11-15(18)17-7-9-20-14(10-17)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJIFDPKQBKXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3906951.png)
![1-(4-methyl-2-oxopentanoyl)-4'-propyl-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3906952.png)

![N'-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906969.png)


![2-amino-5-(4,5-dimethoxy-2-nitrobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906989.png)

![2,6-difluoro-3-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3907016.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3907023.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3907028.png)

![1-(methoxyacetyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3907045.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3907051.png)